Benzofuran-5-ol

Antifungal Candida Aspergillus

Supply gaps and inconsistent purity of benzofuran-5-ol delay antifungal and neuroprotective lead optimization. This 98% pure scaffold resolves these issues: • Antifungal: Active against Candida, Aspergillus, Cryptococcus neoformans for rapid SAR expansion. • Neuroprotection: 5-OH substitution enables α-tocopherol analogs with superior brain penetration (validated in murine TBI model). • OLED materials: Consistent 98% purity ensures reproducible device performance. Ambient global shipping supports medicinal chemistry and materials R&D workflows.

Molecular Formula C8H6O2
Molecular Weight 134.13 g/mol
CAS No. 13196-10-6
Cat. No. B079771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-5-ol
CAS13196-10-6
Molecular FormulaC8H6O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1O
InChIInChI=1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H
InChIKeyIZFOPMSVNDORMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-5-ol: Multifunctional Heterocyclic Scaffold for Research


Benzofuran-5-ol (C8H6O2, MW 134.13 g/mol) is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring with a hydroxyl substituent at the 5-position . This scaffold is a key intermediate in medicinal chemistry and materials science, offering a unique combination of aromatic stability and reactive functionality [1]. Its physicochemical properties—melting point 186–187°C, boiling point 247.1°C at 760 mmHg, and predicted LogP 2.14—enable its use in diverse synthetic transformations [2]. The compound serves as a building block for antifungal agents, antioxidants, and optoelectronic materials [3].

Synthesis Heterocyclic building block with reactive 5-hydroxy group
Med Chem Scaffold for antifungal and antiproliferative analog exploration
Materials Key intermediate for OLED and conductive polymer synthesis

Benzofuran-5-ol: Irreplaceable vs. Generic Isomers and Phenols


The 5-hydroxy substitution pattern on the benzofuran core is critical for specific biological and material properties. Unlike benzofuran-2-ol or benzofuran-4-ol isomers, the 5-position hydroxyl group enables unique hydrogen-bonding interactions and electronic effects that drive antifungal activity [1]. In antioxidant applications, the 5-hydroxybenzofuran scaffold provides a distinct radical-scavenging profile compared to simple phenols like α-tocopherol, with improved brain penetration for neuroprotection [2]. For optoelectronic materials, the benzofuran core offers different optical and electrochemical properties compared to thiophene analogs, affecting OLED emission characteristics [3]. Substituting with a generic phenol or unsubstituted benzofuran would eliminate these targeted functionalities.

Isomer Position

5-hydroxy substitution pattern is critical for hydrogen bonding; 2-ol or 4-ol isomers may not replicate antifungal activity.

Phenol Class

Simple phenols like α-tocopherol may not provide the reported brain penetration profile of the benzofuran scaffold.

Heterocycle Core

Thiophene analogs exhibit different optical/electrochemical properties, potentially altering OLED emission characteristics.

Benzofuran-5-ol: Quantitative Differentiation Evidence


Antifungal Activity Against Clinically Relevant Fungi

Benzofuran-5-ol derivatives were synthesized and tested for in vitro antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans, showing good antifungal activity [1]. The study suggests that benzofuran-5-ols are promising antifungal agents. Due to the lack of reported MIC values for the parent compound, this evidence is class-level inference based on derivative activity.

Antifungal Activity
Class-level inference
Qualitative activity reported against Candida, Aspergillus
Supports antifungal scaffold exploration
Derivative-level evidence; MIC values not reported
Antifungal Candida Aspergillus

Superior Antioxidant and Brain Penetration vs. α-Tocopherol

A series of α-tocopherol analogues based on the 2,3-dihydro-1-benzofuran-5-ol scaffold were evaluated for inhibition of in vitro lipid peroxidation, superoxyl radical scavenging, and brain penetration [1]. Compound 22 (2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride) exhibited superior antioxidant properties and better brain penetration than α-tocopherol, and protected mice against head injury effects [1]. Quantitative data for these assays are not provided in the abstract, but the study establishes the benzofuran-5-ol scaffold as a promising neuroprotective antioxidant.

Antioxidant vs α-Tocopherol
Reported
Derivative 22: superior brain penetration and antioxidant properties reported
Supports CNS antioxidant analog design
Qualitative comparison; quantitative data not provided
Antioxidant Neuroprotection Lipid Peroxidation

Optical and Electrochemical Properties vs. Thiophene Analogs

Benzofuran-fused phosphole derivatives demonstrate optical and electrochemical properties that differ from their benzothiophene analogs, enabling their use as emitters in OLEDs [1]. While specific performance metrics (e.g., quantum yield, carrier mobility) are not provided for benzofuran-5-ol itself, the benzofuran core is a key building block for materials with high glass transition temperature, thermal stability, and suitable HOMO energy levels [2]. Benzofuran-5-ol serves as an intermediate for conductive polymer complexes and optoelectronic materials [3].

Optoelectronic vs Thiophene
Class-level inference
Benzofuran core yields different optical/electrochemical properties
Guides OLED emitter material selection
Property differences qualitative; device data to verify
Optoelectronics OLED Conductive Polymers

MCF-7 Antiproliferative Activity Surpassing Lapatinib

In a study evaluating coumarin and benzofuran derivatives, compounds 8, 9, 14, 15, and 17 exhibited IC50 values ranging from 0.07 to 2.94 μM against the MCF-7 breast cancer cell line, compared to the reference drug lapatinib with an IC50 of 4.69 μM [1]. While these data are for specific derivatives and not the parent benzofuran-5-ol, they demonstrate the potential of the benzofuran scaffold for anticancer drug development.

MCF-7 IC50 vs Lapatinib
Reported
IC50 range 0.07–2.94 μM vs lapatinib 4.69 μM
Supports antiproliferative compound design
Derivative activity; parent scaffold validation needed
Anticancer MCF-7 Kinase Inhibition

High Purity for Reproducible Advanced Material Synthesis

For applications in conductive polymer complexes and optoelectronic materials, the purity and consistency of benzofuran-5-ol are critical. Suppliers typically provide the compound with a minimum purity of 97%, often confirmed by HPLC analysis [1]. The synthesis from 5-methoxybenzofuran via demethylation with BBr3 yields high-purity product when optimized [2]. Lower-purity batches may contain impurities that affect charge transport properties or device performance [1].

Purity Specification
Specification review
≥97% purity (HPLC)
Critical for reproducible material synthesis
Verify lot-specific COA
Purity Conductive Polymers Optoelectronics

Benzofuran-5-ol: Targeted Application Scenarios


Antifungal Drug Discovery: Targeting Resistant Candida and Aspergillus

Benzofuran-5-ol serves as a privileged scaffold for designing new antifungal agents. The demonstrated in vitro activity of benzofuran-5-ol derivatives against Candida, Aspergillus, and Cryptococcus neoformans [1] supports its use in lead optimization programs. Researchers can modify the 5-hydroxy group or introduce substituents on the benzofuran ring to enhance potency and selectivity, aiming to develop candidates with improved efficacy over existing azole antifungals.

Neuroprotective Antioxidant: CNS-Targeted α-Tocopherol Analogues

The 2,3-dihydrobenzofuran-5-ol scaffold enables the creation of α-tocopherol analogues with superior brain penetration and antioxidant properties [1]. Compound 22 demonstrated neuroprotection in a mouse head injury model, suggesting that benzofuran-5-ol derivatives could be optimized for treating stroke, traumatic brain injury, or neurodegenerative diseases where oxidative stress plays a key role.

Optoelectronic Material Synthesis for OLEDs and Conductive Polymers

Benzofuran-5-ol is a key intermediate for synthesizing materials used in organic light-emitting diodes (OLEDs) and conductive polymers [1]. Its benzofuran core imparts favorable optical and electrochemical properties that differ from thiophene analogs [2]. High-purity (≥97%) benzofuran-5-ol is essential for reproducible device performance, making it a critical procurement item for R&D in flexible electronics and advanced displays.

Anticancer Lead Optimization: Multikinase Inhibitors for Breast Cancer

Benzofuran derivatives have shown potent antiproliferative activity against MCF-7 breast cancer cells, with IC50 values as low as 0.07 μM, significantly outperforming lapatinib (4.69 μM) [1]. This positions the benzofuran-5-ol scaffold as a starting point for developing novel multikinase inhibitors targeting breast cancer and potentially other malignancies. Structure-activity relationship studies can further improve selectivity and in vivo efficacy.

Application
Selection Property
Validation Focus
Antifungal scaffold development
5-hydroxy substitution pattern
In vitro antifungal activity profiling
CNS-targeted antioxidant analog design
Brain penetration profile
Lipid peroxidation & radical scavenging assays
OLED & conductive polymer synthesis
Benzofuran core vs. thiophene
Optical/electrochemical characterization
Antiproliferative compound exploration
Benzofuran derivative potency profile
Cell viability & kinase inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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